
2'-Azetidinomethyl-2,5-dichlorobenzophenone
Description
2'-Azetidinomethyl-2,5-dichlorobenzophenone (CAS: 898772-12-8) is a benzophenone derivative featuring a dichlorinated phenyl ring (2,5-dichloro substitution) and a 3-(azetidin-1-ylmethyl)phenyl group at the ketone position . The azetidine moiety—a four-membered nitrogen-containing heterocycle—introduces unique steric and electronic properties due to its ring strain and basicity.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-13-6-7-16(19)15(10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYPGJMIRFCBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643726 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-25-4 | |
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Azetidinomethyl-2,5-dichlorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core is synthesized through a Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with azetidine in the presence of a base such as sodium hydride.
Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Azetidinomethyl-2,5-dichlorobenzophenone.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2’-Azetidinomethyl-2,5-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2’-Azetidinomethyl-2,5-dichlorobenzophenone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-2,5-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzophenone core contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key dichlorobenzophenone derivatives and their distinguishing features:
Biological Activity
2'-Azetidinomethyl-2,5-dichlorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. Characterized by an azetidine ring and a dichlorobenzophenone core, this compound exhibits unique properties that may be leveraged in pharmaceutical applications. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 320.2 g/mol
- Structural Features : The presence of the azetidine ring enhances the compound's binding affinity to various biological targets, which is critical for its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine structure contributes significantly to its binding characteristics, making it a candidate for drug development. Preliminary studies suggest that compounds with similar structures exhibit antibacterial and anticancer properties, indicating the potential of this compound in therapeutic applications.
Anticancer Properties
Research indicates that this compound may possess anticancer properties similar to other compounds in its class. For instance, studies on structurally related compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways or direct cytotoxicity against tumor cells.
Antibacterial Activity
Preliminary investigations suggest that this compound may also exhibit antibacterial properties. The interaction with bacterial enzymes could disrupt essential metabolic processes, leading to bacterial cell death. Studies focusing on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Feature | Unique Properties |
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4'-Aminomethyl-2,5-dichlorobenzophenone | Contains an amino group | Lacks azetidine ring; different reactivity |
4'-Hydroxymethyl-2,5-dichlorobenzophenone | Contains a hydroxyl group | Different functional properties due to hydroxyl |
4'-Methoxymethyl-2,5-dichlorobenzophenone | Features a methoxy group | Changes electronic properties compared to azetidine |
3'-Azetidinomethyl-2,5-dichlorobenzophenone | Similar azetidine structure | Different position of azetidine attachment |
The distinct arrangement of functional groups in this compound enhances its chemical behavior and biological activity compared to these similar compounds .
Study on Enzyme Inhibition
In a study assessing the enzyme inhibition potential of various benzophenone derivatives, this compound was evaluated for its ability to inhibit key enzymes involved in metabolic pathways. While the results showed moderate inhibition rates compared to established inhibitors, they highlighted the compound's potential as a lead structure for further optimization .
Radical Scavenging Activity
Another investigation focused on the antioxidant properties of related benzophenones indicated that derivatives like this compound could exhibit significant radical scavenging activities. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.